Methyl 2,3-dichloro-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dichloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLRSLJSWKIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069671 | |
| Record name | Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63105-54-4 | |
| Record name | Methyl 2,3-dichloro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63105-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dichloro-5-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063105544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dichloro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2,3-DICHLORO-5-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3N9F1AIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Advanced Organic Chemistry
Significance in Halogenated and Nitrated Benzoate (B1203000) Ester Chemistry
The significance of Methyl 2,3-dichloro-5-nitrobenzoate lies in its role as a multifaceted chemical entity within the broader class of halogenated and nitrated aromatic compounds. These classes of molecules are fundamental in various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. aiinmr.com The specific arrangement of electron-withdrawing groups (two chloro- and one nitro-group) on the benzoate ester framework makes it a valuable intermediate for creating more complex molecular architectures. The strong deactivation of the aromatic ring by these substituents influences the regioselectivity and rate of further chemical transformations, providing a platform for investigating reaction mechanisms under challenging electronic conditions.
Theoretical Frameworks of Substituent Effects on Aromatic Systems
The chemical properties and reactivity of this compound are governed by the electronic and steric effects imposed by its substituents on the aromatic ring.
The substituents on the benzene (B151609) ring profoundly influence the electron density distribution and, consequently, the molecule's reactivity.
Chlorine (Cl): As a halogen, chlorine exhibits a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. Simultaneously, it has a weak electron-donating effect through resonance (+R or +M effect) because its lone pair of electrons can be delocalized into the ring. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.
Nitro Group (NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It exerts a strong inductive (-I) effect and a strong resonance (-M or -R) effect. learncbse.in It withdraws electron density from both the ortho and para positions, significantly deactivating the ring towards electrophiles and making the compound less reactive than benzene. scribd.com
Methyl Ester Group (-COOCH₃): The ester group is also deactivating and electron-withdrawing due to both induction and resonance. It directs incoming electrophiles to the meta position.
The cumulative effect of two chlorine atoms and a nitro group makes the aromatic ring of this compound highly electron-deficient. This deactivation is a critical factor in predicting its behavior in chemical reactions.
| Substituent | Inductive Effect (-I) | Resonance Effect (+/- M or R) | Overall Effect on Ring |
|---|---|---|---|
| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating |
| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |
| -COOCH₃ (Methyl Ester) | Withdrawing | Withdrawing | Deactivating |
The placement of two chlorine atoms adjacent to each other at positions 2 and 3 introduces significant steric hindrance. This "ortho-effect" can influence the molecule's conformation and reactivity. The steric bulk of the two chlorine atoms can hinder the approach of reactants to the adjacent positions, particularly the ester group at position 1. This steric crowding can affect reaction rates, for example, in the hydrolysis of the ester, where the transition state might be destabilized. In some cases, steric hindrance from ortho substituents has been shown to reduce reaction yields. acs.org
Comparative Analysis with Related Dichloro- and Nitrobenzoate Esters
The properties of this compound can be better understood by comparing it with its isomers and related compounds. The specific location of the chloro and nitro groups alters the electronic and steric environment of the molecule, leading to different chemical behaviors.
For instance, Methyl 2,4-dichloro-5-nitrobenzoate biosynth.com and Methyl 2,5-dichloro-3-nitrobenzoate haz-map.com are isomers with different substitution patterns. In Methyl 2,4-dichloro-5-nitrobenzoate, the chloro groups are not adjacent, reducing the ortho-steric strain compared to the 2,3-dichloro isomer. This might lead to differences in reactivity for reactions sensitive to steric bulk around the ester or nitro groups. The electronic influence on any specific carbon atom of the ring also differs due to the varied positions of the electron-withdrawing groups.
Comparing it to a compound with only one chlorine atom, such as Methyl 2-chloro-5-nitrobenzoate fda.gov, highlights the cumulative deactivating effect of the second chlorine atom in the target molecule. The presence of the additional chloro group in this compound further decreases the electron density of the aromatic ring, making it even less susceptible to electrophilic attack.
The Synthesis of this compound: A Detailed Examination
This compound is a halogenated and nitrated aromatic ester. This article delineates the synthetic methodologies and strategies pertinent to its formation, focusing on a logical synthetic pathway from readily available precursors. The discussion will encompass the retrosynthetic analysis, precursor functionalization, esterification, and regioselective halogenation, providing a comprehensive overview of its chemical synthesis.
Synthetic Methodologies and Strategies
Halogenation Strategies for Dichloro-Substitution
Utilizing Chlorinating Agents in Benzoate Synthesis
The synthesis of the key intermediate, methyl 2,3-dichlorobenzoate, is not typically achieved by direct chlorination of methyl benzoate due to the formation of multiple isomers. A more regioselective approach involves the synthesis of 2,3-dichlorobenzoic acid followed by esterification.
An alternative high-yield synthesis begins with 2,3-dichloroiodobenzene. This compound is converted into a Grignard reagent by reacting it with magnesium turnings. The Grignard reagent is then carboxylated by treating it with solid carbon dioxide (dry ice). Following an acidic workup, 2,3-dichlorobenzoic acid is obtained with a reported yield of 77.6%. chemicalbook.com
Once the 2,3-dichlorobenzoic acid is synthesized, it can be converted to its methyl ester, methyl 2,3-dichlorobenzoate. This is a standard Fischer esterification reaction, which involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as a few drops of concentrated sulfuric acid. iucr.org
Nitration Methodologies for Nitro Group Introduction
The introduction of the nitro group at the C-5 position of the methyl 2,3-dichlorobenzoate ring is a critical step, accomplished through electrophilic aromatic substitution.
Direct Aromatic Nitration Techniques
The most common method for aromatic nitration involves the use of a "mixed acid" solution. This reagent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com
The reaction mechanism proceeds via the attack of the electron-rich aromatic ring of the methyl 2,3-dichlorobenzoate on the nitronium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The aromaticity is then restored by the loss of a proton from the carbon bearing the newly introduced nitro group. aiinmr.com Alternative nitrating systems have been developed to avoid highly corrosive conditions, such as using dinitrogen pentoxide or employing solid acid catalysts, which can offer milder reaction conditions and improved selectivity. frontiersin.orgnih.gov
Control of Regioselectivity in Nitration Reactions
The position of nitration on the methyl 2,3-dichlorobenzoate ring is determined by the directing effects of the existing substituents: the two chlorine atoms and the methyl ester group.
Chlorine atoms (at C-2 and C-3): Halogens are deactivating yet ortho, para-directing substituents. This means they slow down the rate of reaction but direct the incoming electrophile to the positions ortho and para relative to themselves.
Methyl ester group (-COOCH₃ at C-1): The ester group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. libretexts.org
In the case of methyl 2,3-dichlorobenzoate, the potential sites for nitration are C-4, C-5, and C-6. The final product is this compound, indicating a high degree of regioselectivity. This outcome is a result of the combined directing effects:
The C-2 chlorine atom directs ortho to C-6 and para to C-5.
The C-3 chlorine atom directs ortho to C-2 (blocked) and C-4, and para to C-6.
The methyl ester group directs meta to C-3 (blocked) and C-5.
The formation of the 5-nitro isomer is strongly favored because the C-5 position is activated by both the para-directing effect of the C-2 chlorine and the meta-directing effect of the methyl ester group. The C-4 and C-6 positions experience conflicting or less favorable directing influences. This alignment of directing effects leads to the preferential formation of this compound.
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.
Temperature and Solvent Effects on Reaction Outcomes
Temperature plays a critical role in nitration reactions. These reactions are highly exothermic, and excessive temperatures can lead to the formation of unwanted byproducts, including dinitrated compounds. researchgate.net Therefore, nitration is typically carried out at reduced temperatures, often between 0°C and 15°C, by using an ice bath to control the reaction temperature during the addition of the nitrating agent. rsc.org
In traditional mixed-acid nitration, concentrated sulfuric acid serves as both a catalyst and a solvent. Its high polarity helps to dissolve the reactants and facilitate the formation of the nitronium ion. However, recent research has explored alternative media to create more environmentally benign processes. For instance, nitration in aqueous solutions containing surfactants like sodium dodecylsulfate (SDS) has been shown to proceed with high regioselectivity at room temperature, offering a milder alternative to corrosive concentrated acids. google.com
Stoichiometry and Catalyst Influence on Yield and Selectivity
The stoichiometry of the reactants, particularly the amount of nitric acid, is a key factor in controlling the extent of nitration. Using a stoichiometric or slight excess of nitric acid relative to the aromatic substrate is crucial to favor mono-nitration and prevent the formation of di- and tri-nitro products. frontiersin.org
The catalyst, typically concentrated sulfuric acid, is used in significant excess to act as the reaction medium and ensure the complete generation of the nitronium ion. The ratio of sulfuric acid to nitric acid can influence the reaction rate and selectivity. For the nitration of deactivated substrates like dichlorobenzenes, modified acid systems, such as an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid, have been employed to improve the yield of specific isomers. The use of solid acid catalysts like zeolites or clays (B1170129) is another strategy to enhance regioselectivity and simplify product purification by allowing for easier separation of the catalyst from the reaction mixture. google.com
Novel Synthetic Approaches and Green Chemistry Considerations for this compound
The synthesis of this compound, a compound of interest in various chemical research domains, is traditionally approached through a two-step process. This process begins with the nitration of 2,3-dichlorobenzoic acid to yield 2,3-dichloro-5-nitrobenzoic acid, followed by the esterification of this intermediate with methanol. While effective, conventional methods for these transformations often rely on harsh reagents and conditions, leading to environmental concerns and the generation of hazardous waste. Consequently, significant research efforts have been directed towards the development of novel, more sustainable synthetic methodologies that align with the principles of green chemistry.
The primary goals of these modern approaches are to enhance reaction efficiency, improve regioselectivity, reduce waste, and utilize more environmentally benign reagents and catalysts. These advancements are crucial for the sustainable production of fine chemicals and pharmaceutical intermediates. This section delves into the innovative synthetic strategies and green chemistry considerations for both the nitration and esterification steps involved in the synthesis of this compound.
Novel Approaches in the Nitration of 2,3-Dichlorobenzoic Acid
Traditional Nitration and Its Limitations
Historically, the nitration of aromatic compounds has been carried out using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" method, while potent, suffers from several drawbacks. It is highly corrosive, generates large quantities of acidic waste that is difficult to neutralize and dispose of, and can lead to the formation of undesired isomers and oxidation byproducts, complicating the purification process.
Emerging Catalytic Systems for Greener Nitration
To circumvent the issues associated with mixed acid nitration, researchers have explored the use of solid acid catalysts. These materials are often reusable, non-corrosive, and can lead to improved selectivity under milder reaction conditions.
Zeolite Catalysts: Zeolites, with their well-defined microporous structures, can act as shape-selective catalysts. The use of zeolite β as a catalyst with a stoichiometric amount of nitric acid and acetic anhydride (B1165640) has been shown to be effective for the nitration of various aromatic compounds, offering high yields and regioselectivity under mild conditions. acs.org A key advantage of this system is that the zeolite can be recycled, and the primary byproduct, acetic acid, is more easily separable than sulfuric acid. acs.org
Supported Metal Oxides: Solid acid catalysts such as molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂) have demonstrated promising activity for aromatic nitration using nitric acid without the need for sulfuric acid. google.com These catalysts can be prepared via sol-gel techniques and have been shown to be effective for the nitration of a variety of aromatic substrates. uni.lu
Below is a comparative overview of different catalytic systems for aromatic nitration:
| Catalyst System | Nitrating Agent | Key Advantages |
| Zeolite β | Nitric acid / Acetic anhydride | High yields, good regioselectivity, recyclable catalyst, milder conditions. acs.org |
| MoO₃/SiO₂ | Nitric acid | Avoids the use of sulfuric acid, promising activity for various aromatics. google.com |
| Alumina Sulfuric Acid (ASA) | Mg(NO₃)₂·6H₂O | Can be used in water as a solvent, representing a safer and greener alternative. biosynth.com |
Innovative Nitrating Agents
The development of alternative nitrating agents is another cornerstone of greening the nitration process.
Dinitrogen Pentoxide (N₂O₅) in Nitric Acid: A solution of dinitrogen pentoxide in nitric acid (N₂O₅-HNO₃) has been employed as a potent, yet green, nitrating agent. This system has been successfully used for the nitration of compounds like 2,5-dichloronitrobenzene, achieving high yields and purity without the need for waste acid treatment. google.com This approach minimizes side reactions and simplifies product work-up. google.com
Advances in the Esterification of 2,3-dichloro-5-nitrobenzoic acid
The final step in the synthesis is the conversion of the 2,3-dichloro-5-nitrobenzoic acid intermediate to its methyl ester.
Conventional Esterification: The Fischer-Speier Method
The classic Fischer-Speier esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. nih.gov While widely used, this method requires a large excess of the alcohol, elevated temperatures, and long reaction times. The use of a strong, corrosive acid catalyst also necessitates a neutralization step during work-up, generating salt waste.
Novel and Greener Esterification Strategies
Modern research has focused on replacing homogeneous acid catalysts with heterogeneous catalysts and employing energy-efficient techniques.
Solid Acid Catalysts: The use of solid acid catalysts offers significant environmental benefits, including ease of separation from the reaction mixture and the potential for reuse.
H₃PO₄/TiO₂-ZrO₂: A catalyst composed of phosphoric acid supported on a mixed oxide of titanium and zirconium has been shown to be highly active and selective for the esterification of aromatic acids with various alcohols. researchgate.net A key benefit is its effectiveness without the need to remove the water formed during the reaction. researchgate.net
A comparison of these modern esterification catalysts is provided below:
| Catalyst | Alcohol | Key Features |
| H₃PO₄/TiO₂-ZrO₂ | Methanol | High activity and selectivity, no need for water removal, environmentally friendly. researchgate.net |
| Dowex H⁺ Resin | Methanol | Reusable, high-yielding, non-toxic, simple product isolation. chemscene.com |
| Sulfuryl Fluoride (SO₂F₂) | Methanol | Mediates dehydration at room temperature, broad substrate scope, high yields. patsnap.com |
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry to accelerate organic reactions. Microwave-assisted esterification can dramatically reduce reaction times from hours to minutes and often leads to higher yields with minimal byproducts. This technique has been successfully applied to the synthesis of N-substituted 5-nitroanthranilic acid derivatives, demonstrating its potential for related transformations. acs.org
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of methyl 2,3-dichloro-5-nitrobenzoate is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of three electron-withdrawing groups: two chlorine atoms and a nitro group. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. epa.gov The nitro group, in particular, is a strong deactivating group due to both inductive and resonance effects. epa.govscribd.com The chlorine atoms also contribute to this deactivation through their inductive electron withdrawal.
While the ester group (-COOCH₃) is also an electron-withdrawing group, it is a meta-director in electrophilic aromatic substitution reactions. scribd.com The combined deactivating and directing effects of the substituents make further electrophilic substitution on the ring challenging. Any potential electrophilic attack would be directed to the positions meta to the nitro and ester groups and ortho/para to the chlorine atoms. However, the strong deactivation of the ring makes such reactions generally unfavorable under standard conditions. epa.gov
Nucleophilic Aromatic Substitution Reactions
In contrast to its low reactivity in electrophilic substitutions, the electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Reactivity Enhanced by Electron-Withdrawing Groups
The presence of the strongly electron-withdrawing nitro group, positioned para to one of the chlorine atoms and ortho to the other, significantly enhances the ring's reactivity towards nucleophiles. nih.gov This enhancement is a hallmark of SNAr reactions, where electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov The nitro group's ability to delocalize the negative charge through resonance is a key factor in facilitating these reactions. nih.govnih.gov
Studies of Halogen Displacement Reactions
The chlorine atoms on the ring serve as leaving groups in nucleophilic aromatic substitution reactions. The displacement of a halogen atom by a nucleophile is a common reaction for activated aromatic halides. savemyexams.comyoutube.com In the case of this compound, the chlorine atom at the 2- or 3-position can be displaced by various nucleophiles.
Studies on similar polychlorinated nitroaromatic compounds have shown that the position of the nitro group relative to the halogens influences which halogen is more readily displaced. researchgate.net For instance, in reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with amines like piperidine, piperazine, and morpholine, aminodechlorination occurs specifically at the C-2 position. researchgate.net This selectivity is attributed to the electronic activation provided by the flanking nitro groups. While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr on analogous compounds suggest that nucleophilic attack would likely occur at one of the chlorinated positions, facilitated by the electron-withdrawing nitro group.
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily reduced to an amino group, a common and synthetically useful transformation for nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com This reduction significantly alters the electronic properties of the benzene ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.
Catalytic Hydrogenation and Other Reduction Pathways
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.orgmdpi.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.com Other reducing agents can also be used, including metals in acidic media (e.g., iron, tin, or zinc with HCl) and various other chemical reductants. masterorganicchemistry.comorganic-chemistry.org For instance, the reduction of nitroarenes can be achieved using reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reducing agent can sometimes allow for chemoselective reduction, which is particularly important in molecules with multiple reducible functional groups. nih.gov
Formation of Amino-Benzoate Derivatives
The reduction of the nitro group in this compound leads to the formation of methyl 5-amino-2,3-dichlorobenzoate. This transformation is a key step in the synthesis of various more complex molecules. The resulting amino-benzoate derivative possesses both an electron-donating amino group and electron-withdrawing chloro and ester groups, leading to a different reactivity profile compared to the starting nitro compound. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been achieved through processes that include the reduction of a nitro group. patsnap.comgoogle.com The formation of amino-benzoate derivatives is a common strategy in the synthesis of pharmaceuticals and other fine chemicals. prepchem.comsioc-journal.cn
Hydrolysis and Transesterification of the Methyl Ester
The ester group of this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield 2,3-dichloro-5-nitrobenzoic acid and methanol (B129727). The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the benzene ring. The strong electron-withdrawing nitro group and chlorine atoms are expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another key reaction. For this compound, this would involve reacting it with a different alcohol (R-OH) in the presence of a catalyst to form a new ester and methanol. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed.
While specific kinetic data for the hydrolysis and transesterification of this compound are not extensively documented in publicly available literature, the general principles of ester reactivity suggest that these transformations are feasible and would be accelerated by the electron-deficient nature of the aromatic ring.
Reactions Involving the Aromatic Halogens and Ester Group
The chlorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly deactivating nitro group, particularly in the meta position to the chlorines, activates these halogens towards displacement by nucleophiles. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. The relative reactivity of the two chlorine atoms would depend on the specific reaction conditions and the nature of the attacking nucleophile.
Simultaneous or sequential reactions involving both the aromatic halogens and the ester group can lead to a variety of multifunctionalized products. For instance, a strong nucleophile could potentially displace one or both chlorine atoms while the ester group remains intact, or under harsher conditions, both the halogens and the ester could react.
Functional Group Interconversions and Advanced Transformations
The functional groups present in this compound offer multiple avenues for further chemical modifications. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation provides a route to amino-substituted dichlorobenzoates, which are valuable building blocks in medicinal chemistry and materials science.
The ester group can be converted to other functional groups. For example, reduction with a strong reducing agent like lithium aluminum hydride would yield the corresponding alcohol, (2,3-dichloro-5-nitrophenyl)methanol. Amidation of the ester can be achieved by reaction with an amine to form the corresponding amide. These interconversions significantly expand the synthetic utility of the parent molecule.
Detailed Investigation of Reaction Mechanisms and Kinetics
A deeper understanding of the reaction pathways and rates is essential for controlling the outcomes of chemical transformations involving this compound.
Aromatic compounds with electron-withdrawing groups, such as nitroaromatics, can act as electron acceptors in the formation of charge-transfer (CT) complexes with electron-donating molecules. These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor to the acceptor. The formation of such complexes is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum.
While specific studies on the charge-transfer complexes of this compound are scarce, it is plausible that it could form such complexes with electron-rich aromatic compounds or other electron donors. The stability and spectroscopic properties of these complexes would provide insights into the electronic properties of the molecule. The formation of charge-transfer complexes is a critical aspect in various fields, including the development of new materials with interesting optical and electronic properties.
The study of the kinetics of the formation and decay of intermediates, such as charge-transfer complexes or Meisenheimer complexes in SNAr reactions, provides valuable information about the reaction mechanism. For nucleophilic aromatic substitution reactions of this compound, kinetic studies would involve monitoring the rate of disappearance of the starting material or the rate of appearance of the product under various conditions (e.g., different nucleophiles, solvents, and temperatures).
Advanced Spectroscopic Characterization Techniques and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the precise arrangement and connectivity of atoms.
The ¹H NMR spectrum of Methyl 2,3-dichloro-5-nitrobenzoate is expected to be relatively simple, displaying signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the two chlorine atoms and the strongly deactivating nitro group significantly influences the chemical shifts of the aromatic protons, moving them downfield.
The aromatic region should feature two protons on the benzene (B151609) ring at positions C4 and C6. These protons are ortho to each other and will appear as doublets due to spin-spin coupling. The proton at C6, being flanked by a nitro group and a chlorine atom, is expected to be the most deshielded. The proton at C4 is positioned between the nitro group and a hydrogen. The methyl group of the ester function will appear as a sharp singlet, as it has no adjacent protons with which to couple. ubc.ca
Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.3 - 8.5 | d | ~2.5 |
| H-6 | 8.1 - 8.3 | d | ~2.5 |
| -OCH₃ | 3.9 - 4.1 | s | N/A |
Note: Predicted values are based on substituent effects in similar aromatic compounds. Actual values may vary.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will show eight distinct signals: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
The carbonyl carbon of the ester group will appear significantly downfield. The aromatic carbons' chemical shifts are influenced by the attached substituents. The carbons bearing the chlorine atoms (C2, C3) and the nitro group (C5) will be highly influenced. chegg.com
Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C=O | 163 - 166 | C (quaternary) |
| C1 | 133 - 136 | C (quaternary) |
| C2 | 131 - 134 | C (quaternary) |
| C3 | 129 - 132 | C (quaternary) |
| C4 | 125 - 128 | CH (methine) |
| C5 | 147 - 150 | C (quaternary) |
| C6 | 122 - 125 | CH (methine) |
| -OCH₃ | 52 - 54 | CH₃ (methyl) |
Note: Predicted values are based on substituent effects in similar aromatic compounds. Actual values may vary.
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei. sdsu.edu
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment would show a cross-peak between the signals of the aromatic protons H-4 and H-6, confirming their ortho-relationship (three-bond coupling). sdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond coupling). youtube.com It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton singlet with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular structure. youtube.com Key expected correlations include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C1 aromatic carbon.
Proton H-4 to carbons C2, C5, and C6.
Proton H-6 to carbons C2, C4, and C5.
These HMBC correlations would unambiguously confirm the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. msu.edu The spectrum is a unique fingerprint of the molecule and clearly indicates the presence of its functional groups. researchgate.netrsc.org
For this compound, the key vibrational modes are:
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretching | Aromatic |
| ~1735 | C=O stretching | Ester |
| 1580 - 1450 | C=C stretching | Aromatic Ring |
| ~1530 | N-O asymmetric stretching | Nitro group |
| ~1350 | N-O symmetric stretching | Nitro group |
| 1300 - 1100 | C-O stretching | Ester |
The strong absorption from the carbonyl (C=O) group and the two distinct absorptions from the nitro (NO₂) group are particularly diagnostic.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. dicp.ac.cn The presence of chromophores—groups that absorb light—in a conjugated system leads to characteristic absorption bands. In this compound, the nitro-substituted benzene ring conjugated with the carbonyl group of the ester constitutes the primary chromophore. This extended conjugation is expected to result in strong absorption in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic system and potentially a weaker n → π* transition from the carbonyl group.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. fda.gov The high-resolution mass spectrum (HRMS) of this compound should show a molecular ion peak [M]⁺ corresponding to its exact mass of 248.9595630 Da. nih.gov
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will lead to a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
Common fragmentation pathways for this molecule under electron impact (EI) ionization would include:
Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺
Loss of a methyl radical (•CH₃): [M - 15]⁺ followed by loss of CO.
Loss of the nitro group (•NO₂): [M - 46]⁺
Cleavage of the ester group: Formation of the acylium ion [M - •OCH₃]⁺ or the benzoyl cation.
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Identity of Fragment |
|---|---|
| 251/249/247 | [M]⁺ (Molecular ion cluster) |
| 218/216 | [M - OCH₃]⁺ |
| 203/201 | [M - NO₂]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched literature, analysis of closely related structures allows for a theoretical understanding of its potential solid-state conformation. The following sections describe the type of information that would be obtained from such an analysis.
A crystallographic study would precisely determine the spatial arrangement of the atoms in the this compound molecule. This includes the planarity of the benzene ring and the orientation of its substituents: the two chlorine atoms, the nitro group, and the methyl ester group.
Key bond lengths and angles define the molecular framework. In a typical analysis, the carbon-carbon bonds within the aromatic ring would be expected to have lengths intermediate between single and double bonds, characteristic of aromatic systems. The carbon-halogen (C-Cl), carbon-nitrogen (C-N), and the various bonds within the methyl ester (C-C, C=O, C-O) and nitro groups (N-O) would be measured with high precision. The bond angles between the substituents and the benzene ring, as well as the internal angles of the ring and the substituent groups, would reveal any steric strain or electronic effects influencing the molecular geometry.
For illustrative purposes, a table of expected bond parameters is provided below. These are generalized values and would be precisely determined in an actual crystallographic experiment.
| Bond/Angle | Parameter |
| C-Cl | Bond Length (Å) |
| C-N | Bond Length (Å) |
| C=O | Bond Length (Å) |
| C-O | Bond Length (Å) |
| N-O | Bond Length (Å) |
| C-C (ring) | Bond Length (Å) |
| C-C-C (ring) | Bond Angle (°) |
| C-C-Cl | Bond Angle (°) |
| C-C-N | Bond Angle (°) |
| O=C-O | Bond Angle (°) |
| O-N-O | Bond Angle (°) |
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. A crystallographic analysis would reveal how molecules of this compound pack together. This packing is dictated by a variety of weak interactions.
For instance, C-H...O hydrogen bonds are commonly observed in such structures, where a hydrogen atom attached to a carbon (from the aromatic ring or the methyl group) interacts with an oxygen atom of a nitro or ester group on an adjacent molecule. These interactions, though weak, can collectively form extensive networks, influencing the crystal's stability and physical properties.
Additionally, π-stacking interactions between the aromatic rings of neighboring molecules are a significant feature in the crystal packing of many aromatic compounds. These can occur in a face-to-face or a displaced (slipped-stack) arrangement. The presence of electron-withdrawing chloro and nitro groups on the benzene ring would influence the nature and geometry of these π-stacking interactions. The analysis would quantify the centroid-to-centroid distances and interplanar spacing between interacting rings.
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H...O | C-H | O (Nitro/Ester) | 2.9 - 3.5 |
| π-stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |
Note: This table represents potential interactions. Specific details would be determined from experimental data.
Dihedral angles are crucial for describing the three-dimensional shape of a molecule. In the case of this compound, the dihedral angles between the plane of the benzene ring and the planes of the nitro and methyl ester substituent groups would be of particular interest.
| Dihedral Angle | Expected Angle (°) |
| Benzene Ring Plane / Nitro Group Plane | Variable |
| Benzene Ring Plane / Methyl Ester Group Plane | Variable |
Note: The values are dependent on steric and electronic factors and would be precisely determined by X-ray crystallography.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
This would involve finding the most stable three-dimensional arrangement of the atoms in Methyl 2,3-dichloro-5-nitrobenzoate, which corresponds to the minimum energy on the potential energy surface. Conformational analysis would explore other stable, low-energy arrangements of the molecule.
FMO analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.
An EPS map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules.
DFT calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations would provide a detailed view of the atomic motions of this compound over time. This can reveal information about its flexibility, conformational changes, and interactions with its environment, such as a solvent.
Quantum Chemical Topology (QCT) Studies
QCT methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to characterize the chemical bonds and interatomic interactions within the molecule. This provides a rigorous definition of atoms within a molecule and the nature of the bonds connecting them.
While the framework for a thorough computational analysis of this compound exists, the specific research and resulting data are not currently present in the accessible scientific domain. Future computational studies would be necessary to generate the specific findings required for a detailed article on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors and theoretical property prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov For nitroaromatic compounds, QSAR studies are crucial for predicting their toxicity, mutagenicity, and other biological effects, thereby reducing the need for extensive animal testing. mdpi.comnih.gov The predictive power of a QSAR model is heavily reliant on the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
Molecular Descriptors for Nitroaromatic Compounds
A variety of molecular descriptors are commonly employed in QSAR studies of nitroaromatic compounds. These can be broadly categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight and the number of specific atoms (e.g., oxygen, halogen). bohrium.comresearchgate.net
Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, such as the molecular connectivity index and the Balaban index.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For nitroaromatic compounds, some of the most significant quantum chemical descriptors include:
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is a measure of the electron-accepting ability of a molecule. A lower ELUMO value indicates a higher susceptibility to nucleophilic attack and is often correlated with the mutagenicity of nitroaromatic compounds. mdpi.com
EHOMO (Energy of the Highest Occupied Molecular Orbital): This relates to the electron-donating ability of a molecule.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP or LogKow) is a common measure of a molecule's lipophilicity. mdpi.com It plays a significant role in how a compound is absorbed, distributed, metabolized, and excreted.
The following table summarizes key molecular descriptors that would be relevant for building a QSAR model for this compound, based on studies of other nitroaromatic compounds.
| Descriptor Class | Descriptor Name | Symbol | Significance for Nitroaromatic Compounds |
| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electrophilicity and susceptibility to nitroreduction, often linked to toxicity. mdpi.com |
| Hydrophobicity | Octanol-Water Partition Coefficient | logP | Influences membrane permeability and bioavailability. mdpi.com |
| Electronic | Dipole Moment | µ | Affects solubility and interactions with polar biological targets. mdpi.com |
| Topological | Molecular Connectivity Index | χ | Encodes information about the size, shape, and branching of the molecule. mdpi.com |
| Constitutional | Molecular Weight | MW | A basic descriptor that can correlate with various physical and biological properties. researchgate.net |
Theoretical Property Prediction
By developing robust QSAR models using these descriptors, it is possible to predict the biological activities of untested nitroaromatic compounds like this compound. Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. nih.govnih.govnih.gov These models can serve as valuable tools for initial risk assessment and for prioritizing compounds for further experimental investigation. nih.gov
Theoretical Studies of Charge Transfer Complexes and Donor-Acceptor Interactions
The electron-withdrawing nature of the nitro group and the chlorine atoms on the benzene (B151609) ring of this compound makes it a potential electron acceptor in the formation of charge-transfer (CT) complexes. jetir.org These complexes are formed through a weak interaction where a fraction of electronic charge is transferred from an electron donor molecule to the electron acceptor. jetir.org Theoretical studies are instrumental in understanding the nature of these interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the formation and properties of charge-transfer complexes involving nitroaromatic compounds. nih.gov
Geometry Optimization and Binding Energies
Computational chemists use DFT to determine the most stable geometric arrangement of the donor and acceptor molecules in the complex. This involves optimizing the geometry to find the minimum energy structure. The binding energy of the complex can then be calculated, which provides a measure of the stability of the donor-acceptor interaction.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The formation of a charge-transfer complex is governed by the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The energy difference between the donor's HOMO and the acceptor's LUMO (the HOMO-LUMO gap) is a key factor in determining the ease of charge transfer. nih.gov A smaller HOMO-LUMO gap generally leads to a more stable charge-transfer complex. For a complex involving this compound, the HOMO would be localized on the electron donor, while the LUMO would be primarily located on the nitroaromatic ring of the acceptor. mdpi.com
The following table illustrates the type of data that would be generated from a computational characterization of a hypothetical charge-transfer complex between this compound (as the acceptor) and a generic donor molecule.
| Computational Parameter | Description | Predicted Outcome for a Complex with this compound |
| Optimized Geometry | The most stable 3D arrangement of the donor and acceptor molecules. | A stacked or co-planar arrangement is often observed in π-π stacking interactions. |
| Binding Energy (ΔEbind) | The energy released upon the formation of the complex. | A negative value, indicating a stable complex. |
| HOMO-LUMO Gap (ΔEgap) | The energy difference between the donor's HOMO and the acceptor's LUMO. | A relatively small gap, facilitating charge transfer. |
| Amount of Charge Transfer (Δq) | The fraction of an electron transferred from the donor to the acceptor. | A positive value, confirming the charge-transfer nature of the complex. |
The transfer of an electron from the donor to the acceptor is the fundamental process in a charge-transfer interaction. Computational methods can be used to study the dynamics of this electron transfer.
Single- and Two-Electron Reduction
Nitroaromatic compounds can undergo single- or two-electron reduction. nih.govnih.gov Computational studies can elucidate the mechanisms of these reduction processes. For instance, quantum chemical calculations can be used to model the interaction of a nitroaromatic compound with a reducing agent and to calculate the activation barriers for electron transfer. mdpi.com
The study of electron transfer dynamics is crucial for understanding the reactivity of nitroaromatic compounds and their role in various chemical and biological processes. For example, the bioreductive activation of some nitroaromatic compounds is a key step in their therapeutic or toxic effects. nih.gov Computational models can help to predict the likelihood of such activation for compounds like this compound.
Applications in Advanced Organic Synthesis and Material Science Research
Methyl 2,3-dichloro-5-nitrobenzoate as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of electron-withdrawing groups (nitro and methyl ester) and reactive chloro substituents makes this compound a valuable precursor in multi-step synthetic pathways.
While specific, publicly documented pathways starting directly from this compound to a marketed drug are not prevalent, its structural motifs are common in medicinal chemistry. Analogous compounds, such as Methyl 2-methyl-3-nitrobenzoate, are critical intermediates in the synthesis of major pharmaceuticals like Lenalidomide, an anticancer drug. innospk.comamazonaws.comgoogle.com This highlights the role of nitrobenzoate esters as essential building blocks. The functional groups on this compound allow for its elaboration into complex structures that could be investigated for biological activity, serving as a scaffold for creating libraries of compounds for drug discovery programs.
Nitrogen-containing heterocycles are a cornerstone of pharmaceutical chemistry, forming the core of a vast number of drugs. mdpi.comopenmedicinalchemistryjournal.commdpi.com this compound is an ideal starting material for synthesizing fused heterocyclic systems. A common and powerful strategy involves the reduction of the nitro group to an amine. This newly formed aniline (B41778) derivative can then undergo intramolecular or intermolecular cyclization reactions. For instance, reaction with a suitable partner could lead to the formation of benzimidazoles, quinolones, or benzodiazepines, all of which are privileged structures in medicinal chemistry. researchgate.net The chlorine atoms can either be retained in the final product or be displaced during the cyclization process, adding to the synthetic flexibility.
The compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the nitro group and, to a lesser extent, the methyl ester, significantly lower the electron density of the aromatic ring. This makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the precise and controlled introduction of a wide variety of substituents, such as amines, alkoxides, and thiolates, in place of the chlorine atoms. A similar reactivity pattern is observed in the synthesis of 2-Azido-1,3-dichloro-5-nitrobenzene, where a chloro group on a dichloronitrobenzene precursor is readily displaced by a sodium azide (B81097) nucleophile. This makes this compound a valuable platform for creating highly functionalized aromatic compounds that would be difficult to access through other synthetic routes.
Derivatization for the Generation of Novel Chemical Entities
The ability to selectively modify the different functional groups of this compound is key to its use in generating novel molecules for research, particularly in structure-activity relationship (SAR) studies.
A key feature of this compound is the non-equivalence of its two chlorine atoms, which allows for regioselective reactions. The chlorine atom at the C3 position is ortho to the powerful electron-withdrawing nitro group, while the chlorine at C2 is meta to it. In nucleophilic aromatic substitution reactions, activating groups exert their strongest influence at the ortho and para positions. Consequently, the C3 position is significantly more activated toward nucleophilic attack than the C2 position. This differential reactivity enables the selective substitution of the C3-chloro group while leaving the C2-chloro group intact, providing a route to specifically functionalize that position on the ring.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Activating Group(s) | Relative Reactivity | Potential Outcome with Nucleophile (Nu⁻) |
| C2-Cl | meta to -NO₂ortho to -COOCH₃ | Lower | Substitution is less favorable. |
| C3-Cl | ortho to -NO₂meta to -COOCH₃ | Higher | Selective substitution to yield Methyl 2-chloro-3-Nu-5-nitrobenzoate. |
The generation of chemical analogs is fundamental to discovering new materials and medicines. This compound offers multiple handles for modification, allowing for the systematic variation of its substituents to create a library of related compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters. The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization. Finally, as discussed, one or both chlorine atoms can be replaced by a wide range of nucleophiles. This multi-point derivatization capability allows researchers to fine-tune the electronic, steric, and physicochemical properties of the molecule to optimize for a desired function or activity.
Table 2: Potential Transformations for Analog Synthesis
| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
| Methyl Ester | Hydrolysis | NaOH or LiOH, H₂O/MeOH | Carboxylic Acid |
| Amidation | Amine (R-NH₂), heat | Amide | |
| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | Amine |
| Chloro Group | SNAr Substitution | NaOR, NaSR, R₂NH, NaN₃ | Ether, Thioether, Amine, Azide |
Role in Advanced Materials Research
The utility of a chemical compound in materials science is often dictated by its inherent physical and chemical properties, which can be imparted to a larger material system. For this compound, its highly functionalized aromatic structure suggests potential as a building block for specialized materials.
Precursor for Functional Materials with Tunable Properties
While this compound is a viable chemical intermediate, specific research detailing its direct use as a precursor for functional materials with tunable properties is not extensively documented in publicly available literature. Its structure, however, presents a platform for modification. The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives. These derivatives could, in principle, be used to create materials where properties like conductivity, photoluminescence, or thermal stability are tuned by altering the substituents on the foundational benzoate (B1203000) ring.
Exploration in Polymer Synthesis and Modified Polymer Properties
There is limited specific information on the exploration of this compound in polymer synthesis. In theory, it could be converted into a monomer and incorporated into a polymer backbone. For instance, reduction of the nitro group and hydrolysis of the ester would yield an aminobenzoic acid derivative, a class of molecules used in the synthesis of aramids and other high-performance polymers. The chlorine substituents would remain on the polymer's repeating unit, potentially modifying properties such as flame resistance, solubility, and thermal stability. However, dedicated studies exploring these specific applications for this compound are not prominent.
Potential in Nonlinear Optics (NLO) Material Development (of derivatives)
The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics and telecommunications. Organic molecules play a significant role in this field. The NLO response of a molecule is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
Derivatives of this compound could be explored for NLO applications. The nitro group is a powerful electron-withdrawing group, which can induce a significant dipole moment in a molecule when paired with a suitable electron-donating group. nih.gov By chemically modifying the this compound scaffold—for example, by replacing one or both chlorine atoms with electron-donating moieties—it is conceivable to engineer derivatives with substantial first hyperpolarizability (β), a key measure of second-order NLO activity. Theoretical studies have shown that the presence of nitro groups in organic molecules can lead to promising NLO properties. nih.gov
Photoremovable Protecting Group Chemistry (if derivatives are applicable)
Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate upon irradiation with light, offering precise spatial and temporal control over the release of an active molecule. acs.orgwikipedia.org This technique is invaluable in organic synthesis, biochemistry, and cell biology. psu.edunih.gov
Derivatives based on the o-nitrobenzyl scaffold are the most common and widely studied class of PPGs. psu.eduacs.orgacs.org The mechanism of photocleavage for these groups is well-established. Upon absorption of UV light, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. acs.orgnih.gov This forms a transient aci-nitro intermediate, which then rearranges in a series of ground-state reactions to release the protected substrate and form an o-nitrosobenzaldehyde or related byproduct. acs.orgnih.gov
Given that this compound is a substituted nitrobenzoate, its derivatives, particularly those where a substrate is linked through the benzylic position (if the methyl ester were to be modified into a suitable linker), fall into this chemical class. The efficiency and rate of photorelease can be influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. nih.govrsc.org The use of light as a "traceless reagent" to deprotect a functional group is a significant advantage, avoiding the need for harsh chemical reagents that could interfere with sensitive substrates. wikipedia.org Therefore, derivatives of this compound represent a potential platform for the development of novel PPGs, although specific examples of their use in this context require dedicated synthesis and photochemical evaluation.
Future Research Directions and Methodological Advancements in the Chemistry of Methyl 2,3 Dichloro 5 Nitrobenzoate
The continued exploration of highly functionalized aromatic compounds is a cornerstone of modern chemical research, driving innovation in materials science, pharmaceuticals, and agrochemicals. Methyl 2,3-dichloro-5-nitrobenzoate, a halogen- and nitro-substituted benzene (B151609) derivative, represents a class of molecules with significant potential for further chemical derivatization and application. Future research is poised to move beyond traditional synthetic methods, embracing principles of efficiency, sustainability, and advanced analytics to unlock the full potential of this and related compounds. This article outlines key future research directions and methodological advancements that will shape the study of this compound.
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 2,3-dichloro-5-nitrobenzoate?
- Methodological Answer : The synthesis involves esterification of 2,3-dichloro-5-nitrobenzoic acid with methanol under acidic catalysis. A typical protocol uses concentrated sulfuric acid (1–2 drops) as the catalyst, reflux conditions (4–6 hours), and monitoring via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane mobile phase) to confirm completion . For nitration, prior steps must consider substituent directing effects: chloro groups (ortho/para directors) and the ester group (meta director) influence nitro placement. Pre-functionalization of the benzoic acid precursor is critical to ensure regioselective nitration at position 5 .
Q. What purification techniques are effective for isolating high-purity this compound?
- Methodological Answer : Post-synthesis, the crude product is purified via recrystallization using ethanol or methanol as solvents, leveraging differential solubility at varying temperatures . Residual acids are neutralized with sodium bicarbonate washes, and dichloromethane is employed for liquid-liquid extraction. Final drying with anhydrous MgSO₄ ensures moisture removal. Purity is validated by TLC and melting point analysis, with discrepancies in melting points (e.g., vs. literature) indicating impurities requiring further recrystallization .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to potential toxicity and reactivity of halogenated aromatics, handling requires PPE (gloves, goggles, lab coat), fume hood use, and avoidance of inhalation/skin contact. Waste disposal must comply with institutional guidelines for halogenated organics. Spill management involves inert absorbents (vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in structural determination caused by heavy atoms (Cl, NO₂)?
- Methodological Answer : Heavy atoms introduce electron density complexities, requiring high-resolution data and robust refinement tools. SHELX software (e.g., SHELXL) is recommended for handling anisotropic displacement parameters and disorder modeling. For twinned crystals, the HKLF5 format in SHELX improves data integration, while the TWIN/BASF commands refine twin fractions. Validation tools (e.g., PLATON) should assess R-factor convergence and residual density maps .
Q. How do substituent effects (Cl, NO₂, ester) influence regioselectivity in further functionalization?
- Methodological Answer : The nitro group (-NO₂) deactivates the ring, making electrophilic substitutions challenging unless under strongly activating conditions. Chlorine’s ortho/para-directing nature competes with the ester’s meta-directing effect. For example, bromination would favor para to chlorine (position 4) but steric hindrance from the 2,3-dichloro arrangement may shift reactivity. Computational modeling (DFT) of charge distribution and Fukui indices can predict reactive sites, validated experimentally via kinetic studies .
Q. How to resolve contradictions in reported reaction yields for nitration steps?
- Methodological Answer : Discrepancies often arise from varying nitrating agents (HNO₃/H₂SO₄ vs. acetyl nitrate) or temperature gradients. Systematic optimization should test:
- Reaction time (1–24 hours) and temperature (0°C to reflux).
- Stoichiometry of nitrating agents (1–3 equivalents).
- Quenching methods (ice-water vs. gradual neutralization).
High-performance liquid chromatography (HPLC) with UV detection quantifies intermediates, while ¹H/¹³C NMR confirms regioselectivity. Parallel small-scale reactions under controlled conditions isolate key variables .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Decomposition via hydrolysis (ester cleavage) or photodegradation is minimized by:
- Storage in amber vials at –20°C under inert gas (N₂/Ar).
- Addition of stabilizers (0.1% BHT) to inhibit radical formation.
- Periodic purity checks via GC-MS or FTIR to detect degradation products (e.g., free benzoic acid). Stability studies under accelerated conditions (40°C/75% RH) provide shelf-life estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
